RHC 80267

Description

selective inhibitor of canine platelet diglyceride lipase

Propriétés

IUPAC Name |

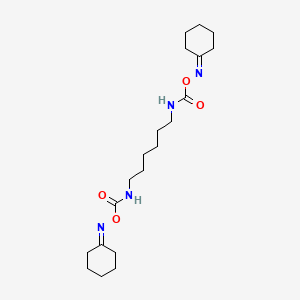

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVYGIGWRDVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232494 | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-05-1 | |

| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RHC 80267: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a well-characterized small molecule inhibitor primarily known for its potent inhibition of diacylglycerol lipase (DAGL). This action curtails the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. However, the pharmacological profile of this compound is not entirely selective; it also exhibits significant inhibitory effects on other enzymes, most notably acetylcholinesterase (AChE). This dual activity complicates the interpretation of experimental results and necessitates a thorough understanding of its complete mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development.

Core Mechanism of Action: Diacylglycerol Lipase Inhibition

The principal mechanism of action of this compound is the inhibition of diacylglycerol lipase (DAGL), the enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG) and a free fatty acid. 2-AG is a critical endocannabinoid that acts as a retrograde messenger at synapses, modulating neurotransmitter release. By blocking DAGL, this compound effectively reduces the levels of 2-AG, thereby attenuating endocannabinoid signaling.

Signaling Pathway: 2-Arachidonoylglycerol (2-AG) Biosynthesis

The synthesis of 2-AG is a multi-step process initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by DAGL to form 2-AG.

RHC 80267: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a well-characterized inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking DAGL, this compound leads to the accumulation of diacylglycerol (DAG), a key signaling molecule. This accumulation can, in turn, activate protein kinase C (PKC), influencing a variety of cellular processes. While potent against DAGL, this compound also exhibits off-target activity, most notably the inhibition of cholinesterase. This technical guide provides a comprehensive overview of the primary target of this compound, its mechanism of action, and detailed experimental protocols for its study.

Core Target and Mechanism of Action

The principal molecular target of this compound is diacylglycerol lipase (DAGL) .[1] This enzyme plays a crucial role in lipid signaling by hydrolyzing diacylglycerol to produce 2-arachidonoylglycerol (2-AG), a major endocannabinoid neurotransmitter. This compound acts as a potent and selective inhibitor of DAGL, thereby blocking the synthesis of 2-AG.[2][3]

The inhibition of DAGL by this compound has two major downstream consequences:

-

Reduction in 2-AG Levels: By blocking DAGL, this compound prevents the formation of 2-AG. 2-AG acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. Therefore, this compound can be used as a tool to study the physiological roles of the 2-AG signaling pathway.

-

Accumulation of Diacylglycerol (DAG): The inhibition of DAGL leads to a buildup of its substrate, diacylglycerol.[4] DAG is a critical second messenger that can activate protein kinase C (PKC), which in turn phosphorylates a wide range of protein substrates, influencing cellular processes such as cell growth, differentiation, and apoptosis.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary target, DAGL, as well as several off-target enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibition of Primary Target - Diacylglycerol Lipase (DAGL)

| Species/Cell Type | IC50 Value (µM) | Reference |

| Canine Platelets | 4 | [5][6] |

| Rat Cardiac Myocytes | 1.1 | [5] |

| Rat Brain Homogenate | 4 (cholinesterase) | [7] |

Note: One source reports a significantly lower IC50 of 4 nM against DAG lipase in canine platelets.[8][9]

Table 2: Inhibition of Off-Target Enzymes

| Enzyme | Condition | % Inhibition | Reference |

| Cholinesterase | 4 µM | IC50 | [2][7] |

| KIAA1363 | 50 µM | >60% | [6] |

| Fatty Acid Amide Hydrolase (FAAH) | 50 µM | >60% | [6] |

| BAT5 | 50 µM | >60% | [6] |

| Phospholipase A2 (PLA2) | 50 µM | >60% | [6] |

| Hormone-Sensitive Lipase (HSL) | 50 µM | >60% | [6] |

| Acetylcholinesterase (AChE) | 50 µM | >60% | [6] |

| Cyclooxygenase (COX) | High concentration (250 µM) | - | [2] |

| Phospholipase C (PLC) | High concentration (250 µM) | - | [2] |

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of this compound.

Caption: this compound inhibits DAGL, leading to decreased 2-AG production and DAG accumulation, which activates PKC.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.

Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol is a generalized procedure based on the principles of thin-layer chromatography (TLC) radioassays used in early studies of this compound.

Objective: To determine the in vitro inhibitory effect of this compound on DAGL activity.

Materials:

-

Enzyme source: Platelet homogenates or cell lysates containing DAGL.

-

Substrate: Radiolabeled 1,2-diacyl-sn-glycerol (e.g., [1-14C]arachidonyl-2'-oleoyl-glycerol).

-

Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).

-

Reaction Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2.

-

Quenching Solution: Chloroform/methanol mixture (e.g., 2:1, v/v).

-

TLC plates: Silica gel G plates.

-

Developing Solvent: Heptane/diethyl ether/acetic acid (e.g., 60:40:3, v/v/v).

-

Scintillation counter or phosphorimager.

Procedure:

-

Enzyme Preparation: Prepare platelet homogenates or cell lysates according to standard laboratory procedures. Determine the protein concentration of the enzyme preparation.

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled diacylglycerol substrate to the pre-incubated enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the quenching solution (chloroform/methanol).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel G TLC plate. Develop the plate in the developing solvent system to separate the diacylglycerol substrate from the monoacylglycerol and fatty acid products.

-

Analysis: Visualize the radiolabeled spots using a phosphorimager or by scraping the silica corresponding to the product bands and quantifying the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Activity Assay

This protocol is based on the Ellman's method, a common technique for measuring cholinesterase activity, and is adapted from the principles described in the study by Ghisdal et al. (2005).

Objective: To determine the inhibitory effect of this compound on cholinesterase activity.

Materials:

-

Enzyme source: Brain homogenate or purified acetylcholinesterase.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Inhibitor: this compound stock solution.

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme source.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Start the reaction by adding the ATCI substrate to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value as described for the DAGL assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of this compound for DAGL inhibition.

Caption: Workflow for determining the IC50 of this compound against diacylglycerol lipase.

Conclusion

References

- 1. Smooth muscle and NMR review: an overview of smooth muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of P2X receptor subtypes in ATP-induced enhancement of the cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The challenges and prospects of smooth muscle tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of ionotropic purinergic receptors in the histamine-induced enhancement of the cough reflex sensitivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

RHC-80267: A Technical Guide to its Modulation of the Endocannabinoid System and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC-80267 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of RHC-80267, focusing on its mechanism of action, pharmacological effects, and its utility as a research tool to probe the endocannabinoid system. We consolidate quantitative data, detail experimental methodologies from key studies, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of endocannabinoid system modulation.

Introduction

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The principal bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2. The synthesis and degradation of these endocannabinoids are tightly regulated by a suite of enzymes. RHC-80267 has emerged as a key pharmacological tool for investigating the role of 2-AG signaling by selectively inhibiting its synthesis. This guide will delve into the technical details of RHC-80267's interaction with the ECS and other biological targets.

Mechanism of Action

RHC-80267's primary mechanism of action is the potent and selective inhibition of diacylglycerol lipase (DAGL).[1][2][3] By blocking DAGL, RHC-80267 prevents the hydrolysis of diacylglycerol into 2-AG and a free fatty acid. This leads to a reduction in the levels of 2-AG, thereby attenuating the activation of cannabinoid receptors.

However, it is crucial to note that RHC-80267 is not entirely specific to DAGL and has been shown to inhibit other enzymes, particularly at higher concentrations. This off-target activity is a critical consideration in experimental design and data interpretation.

Signaling Pathway of 2-AG Synthesis and Inhibition by RHC-80267

The following diagram illustrates the canonical pathway of 2-AG synthesis from membrane phospholipids and the inhibitory action of RHC-80267.

Quantitative Data

The inhibitory potency of RHC-80267 against various enzymes has been quantified in several studies. The following tables summarize the key IC50 values.

Table 1: Inhibitory Activity of RHC-80267 against Diacylglycerol Lipase (DAGL)

| Tissue/Enzyme Source | IC50 Value (μM) | Reference |

| Canine Platelets | 4 | [2][3][4] |

| Rat Cardiac Myocytes | 1.1 | [2][5] |

Table 2: Off-Target Inhibitory Activity of RHC-80267

| Enzyme | IC50 Value (μM) | Notes | Reference |

| Cholinesterase | 4 | Inhibition of cholinesterase activity in brain homogenate. | [1][2][6] |

| Serine Hydrolases (KIAA1363, FAAH, BAT5, PLA2, HSL, AChE) | >60% inhibition at 50 µM | Broad-spectrum inhibition at higher concentrations. | [4] |

| Phospholipase A2 (PLA2) | Inhibition at >35 µM | Weak inhibition. | [7] |

| Phospholipase C (PLC) | Weak inhibition | - | [2] |

| Cyclooxygenase (COX) | Inhibition | - | [1] |

Experimental Protocols

This section details the methodologies from key studies to provide a framework for future research.

Diacylglycerol Lipase (DAGL) Inhibition Assay

Objective: To determine the IC50 of RHC-80267 against DAGL.

Methodology (Adapted from Sutherland & Amin, 1982):

-

Enzyme Preparation: Platelets are isolated from canine or rat blood by differential centrifugation. The platelet pellet is washed and then lysed by sonication in a buffered solution. The lysate is centrifuged, and the supernatant containing the DAGL enzyme is used for the assay.

-

Substrate Preparation: A radiolabeled diacylglycerol substrate is prepared.

-

Inhibition Assay: The enzyme preparation is pre-incubated with varying concentrations of RHC-80267 in a suitable buffer. The reaction is initiated by the addition of the radiolabeled substrate.

-

Reaction Termination and Product Extraction: The reaction is stopped after a defined incubation period by the addition of an organic solvent mixture (e.g., chloroform/methanol). The lipids are extracted.

-

Product Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to the radiolabeled product (arachidonic acid) are scraped and quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each RHC-80267 concentration is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis.

Cholinesterase Activity Assay

Objective: To assess the inhibitory effect of RHC-80267 on cholinesterase activity.

Methodology (Adapted from Ghisdal et al., 2005):

-

Enzyme Source: Homogenates of rat brain tissue are used as the source of cholinesterase.

-

Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by cholinesterase produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

Inhibition Assay: Brain homogenates are pre-incubated with different concentrations of RHC-80267.

-

Reaction Initiation: The reaction is started by the addition of acetylthiocholine and DTNB.

-

Measurement: The change in absorbance over time is monitored to determine the rate of reaction.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of RHC-80267, and the IC50 value is determined.

Experimental Workflow for Assessing RHC-80267 Effects in a Pilocarpine Mouse Model of Epilepsy

The following diagram outlines a typical experimental workflow to investigate the in vivo effects of RHC-80267.[8]

Diverse Biological Effects of RHC-80267

Beyond its direct impact on the endocannabinoid system, RHC-80267 has been shown to exert a range of biological effects, likely due to its influence on multiple signaling pathways.

-

Insulin Secretion: In pancreatic mouse islets, RHC-80267 was found to reduce glucose-induced insulin secretion by 50-60%.[7] This effect was not observed with carbachol-induced insulin secretion, suggesting a specific role for diacylglycerol metabolism in the glucose-stimulated pathway.[7]

-

Smooth Muscle Relaxation: RHC-80267 potentiates acetylcholine-evoked relaxation in rat mesenteric arteries.[2][4] This effect is attributed to its inhibition of cholinesterase activity, leading to increased local concentrations of acetylcholine.[6]

-

Neuronal Excitability: In the circular smooth muscle of the guinea-pig gastric antrum, RHC-80267 increases the frequency of slow potential generation.[3][9] This is thought to occur through an indirect activation of protein kinase C (PKC) due to the accumulation of diacylglycerol.[9]

-

Epilepsy: In a pilocarpine mouse model of temporal lobe epilepsy, treatment with RHC-80267 after the induction of status epilepticus significantly reduced the percentage of mice experiencing spontaneous recurrent seizures and decreased the duration of these seizures.[8] These findings suggest that reducing 2-AG levels during the latency phase may have anti-epileptogenic effects.[8]

Logical Relationship of RHC-80267's Dual Action on Smooth Muscle

Conclusion and Future Directions

RHC-80267 is an invaluable tool for dissecting the physiological and pathophysiological roles of 2-AG signaling. Its ability to selectively inhibit DAGL, particularly at lower concentrations, allows for targeted investigations into the functions of this key endocannabinoid. However, researchers must remain cognizant of its off-target effects, especially when using higher concentrations. The diverse biological activities of RHC-80267, from modulating insulin secretion to exhibiting anti-epileptogenic properties, highlight the therapeutic potential of targeting the diacylglycerol-2-AG signaling axis. Future research should focus on developing even more specific DAGL inhibitors to further elucidate the precise roles of 2-AG and to explore the full therapeutic landscape of endocannabinoid system modulation. As of the current literature, there is no information on clinical trials involving RHC-80267.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bio-techne.com [bio-techne.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. ovid.com [ovid.com]

- 7. Effect of diacylglycerol lipase inhibitor RHC 80267 on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to RHC 80267 and its Role in the Inhibition of 2-Arachidonoylglycerol (2-AG) Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Endocannabinoid System and 2-AG

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. The primary signaling molecules of this system are the endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system.[1][2] 2-AG functions as a full agonist for both cannabinoid receptors, CB1 and CB2, mediating retrograde signaling at synapses to modulate neurotransmitter release.[1][3]

Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane lipid precursors in response to neuronal stimulation.[2] The primary pathway for its synthesis involves the hydrolysis of diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL).[3][4][5] Understanding the dynamics of 2-AG synthesis is critical for elucidating the role of the ECS in health and disease. Pharmacological inhibitors of key enzymes in this pathway are invaluable tools for this research. This guide focuses on RHC 80267, a widely used inhibitor of DAGL, and its application in studying 2-AG synthesis.

The Canonical Pathway of 2-AG Synthesis

The on-demand synthesis of 2-AG is a tightly regulated, multi-step enzymatic process initiated by neuronal activity.

-

Phospholipase C (PLC) Activation : Increased intracellular calcium levels or the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as Group I metabotropic glutamate receptors (mGluR1/5), stimulates Phospholipase Cβ (PLCβ).[1][2]

-

DAG Production : Activated PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] The DAG species predominantly generated from this pathway is 1-stearoyl-2-arachidonoyl-sn-glycerol.[1]

-

DAGL-Mediated Hydrolysis : The sn-1 specific enzyme Diacylglycerol Lipase (DAGL), primarily the alpha isoform (DAGLα) in the postsynaptic neuron, hydrolyzes DAG at the sn-1 position.[3][6] This reaction cleaves the fatty acid at the first position of the glycerol backbone, releasing 2-arachidonoylglycerol (2-AG).[3][6]

This newly synthesized 2-AG can then travel retrogradely across the synapse to activate presynaptic CB1 receptors, thereby suppressing neurotransmitter release.

This compound: A Diacylglycerol Lipase Inhibitor

This compound (also known as U-57908) is a compound widely utilized in research as an inhibitor of diacylglycerol lipase.[7][8] By blocking the final and rate-limiting step in the canonical synthesis pathway, this compound effectively reduces the production of 2-AG, making it a valuable tool for investigating 2-AG-dependent signaling processes.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the tissue and experimental conditions. It is crucial for researchers to consider these differences when designing experiments.

| Enzyme/Process | System | IC₅₀ Value | Reference |

| Diacylglycerol Lipase | Rat Cardiac Myocytes | 1.1 µM | [9] |

| Diacylglycerol Lipase | Canine Platelets | 4 µM | [7][10] |

| Cholinesterase Activity | Rat Brain Homogenate | 4 µM | [11][12] |

Specificity and Off-Target Effects

While this compound is a potent inhibitor of DAGL, it is not entirely selective and has been shown to exhibit off-target activity.[7][11] Notably, it inhibits cholinesterase activity with an IC₅₀ value comparable to that for DAGL in some systems.[12] It also weakly inhibits phospholipase C and A2 and may affect other serine hydrolases at higher concentrations.[7] This lack of complete specificity necessitates the use of appropriate controls and, when possible, confirmation of findings with structurally distinct inhibitors or genetic methods.

Experimental Protocols for Studying this compound Effects

Investigating the impact of this compound on 2-AG synthesis requires precise experimental design and analytical methods. Below are outlines of key protocols.

Protocol 1: In Vitro DAG Lipase Activity Assay (Radiometric)

This protocol measures the direct inhibitory effect of this compound on DAGL activity in cell or tissue homogenates.

Objective: To quantify the inhibition of DAGL by this compound.

Materials:

-

Tissue or cell sample

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol ([¹⁴C]SAG)

-

This compound stock solution (in DMSO)

-

Reaction termination solvent (e.g., chloroform/methanol mixture)

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Methodology:

-

Homogenate Preparation: Homogenize the cell or tissue sample in ice-cold buffer and determine the protein concentration (e.g., via Bradford assay).

-

Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the homogenate (containing a defined amount of protein) with this compound at various concentrations (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.[13]

-

Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate [¹⁴C]SAG.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Analysis: Spot the concentrated organic (lipid) phase onto a TLC plate. Develop the plate to separate the different lipid species (substrate, 2-[¹⁴C]AG, and [¹⁴C]arachidonic acid).

-

Quantification: Visualize and quantify the radiolabeled spots corresponding to the substrate and products using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.[14]

-

Data Calculation: Calculate the percentage of substrate converted to product and determine the IC₅₀ value of this compound.

Protocol 2: Quantification of 2-AG Levels in Cell Culture

This protocol assesses how this compound affects the cellular levels of 2-AG, typically following stimulation to induce its on-demand synthesis.

Objective: To measure the effect of this compound on agonist-induced 2-AG production in live cells.

Methodology:

-

Cell Culture: Plate cells (e.g., primary microglial cells, neuronal cultures) and grow to desired confluency.[13]

-

Inhibitor Treatment: Pre-incubate the cells with serum-free media containing this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes.[13]

-

Stimulation: Add a stimulating agent (e.g., 1 mM ATP for microglial cells) to induce 2-AG synthesis and incubate for a short period (e.g., 10 minutes).[13]

-

Harvesting and Extraction: Immediately stop the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells, collect the lysate, and perform a lipid extraction (e.g., using a chloroform/methanol/water procedure). A deuterated internal standard (e.g., 2-AG-d8) should be added at the beginning of the extraction to account for sample loss.[15]

-

Sample Analysis: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent. Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify 2-AG levels relative to the internal standard.[15][16]

-

Data Normalization: Normalize the quantified 2-AG levels to the total protein or cell number from each dish.

Summary of Key Findings from Literature

This compound has been instrumental in demonstrating the "on-demand" nature of 2-AG synthesis and its role in various physiological contexts.

| Experimental System | Key Finding with this compound | Conclusion | Reference |

| Cultured Microglial Cells | This compound (30 µM) prevented the ATP-induced increase in 2-AG production. | Demonstrates that DAGL activity is essential for stimulus-induced 2-AG synthesis in these cells. | [13] |

| Dorsal Raphe Nucleus Slices | This compound (50 µM) prevented the potentiation of excitatory postsynaptic currents (eEPSCs) caused by a CB1R antagonist. | Indicates that tonic 2-AG release, mediated by DAGLα, constitutively activates CB1 receptors at these synapses. | [17] |

| Guinea-Pig Gastric Antrum | This compound (0.3-1 µM) increased the frequency of slow potential generation. | Suggests that inhibition of DAGL leads to an accumulation of its substrate, DAG, which can activate Protein Kinase C (PKC). | [18] |

Conclusion and Future Directions

This compound remains a foundational pharmacological tool for probing the synthesis and function of 2-arachidonoylglycerol. Its ability to inhibit diacylglycerol lipase provides a direct method for reducing 2-AG levels, thereby allowing researchers to investigate the downstream consequences in cellular and systemic models.

However, professionals in drug development and research must remain cognizant of its limitations, particularly its off-target effects on enzymes like cholinesterase.[12] Experimental designs should incorporate appropriate controls to account for these activities. For greater specificity, findings obtained with this compound should be validated using more selective, next-generation DAGL inhibitors (e.g., tetrahydrolipstatin, O-3841) or through genetic approaches such as DAGLα knockout models.[19][20][21] Despite these considerations, this compound continues to be a valuable compound for dissecting the intricate roles of the endocannabinoid 2-AG in neuroscience, immunology, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Rhc80267 - Wikipedia [en.wikipedia.org]

- 9. This compound (1842) by Tocris, Part of Bio-Techne [bio-techne.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Tonic Endocannabinoid Signaling Gates Synaptic Plasticity in Dorsal Raphe Nucleus Serotonin Neurons Through Peroxisome Proliferator-Activated Receptors [frontiersin.org]

- 18. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The inhibition of 2-arachidonoyl-glycerol (2-AG) biosynthesis, rather than enhancing striatal damage, protects striatal neurons from malonate-induced death: a potential role of cyclooxygenase-2-dependent metabolism of 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of the RHC 80267 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a widely utilized chemical tool in lipid research, primarily known for its potent and selective inhibition of diacylglycerol lipase (DAGL). This enzyme plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). While this compound has been instrumental in elucidating the physiological functions of DAGL and 2-AG signaling, a comprehensive understanding of its pharmacological profile reveals a number of off-target activities. These unintended interactions can have significant implications for data interpretation and the design of experiments. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the rigorous application of this inhibitor.

Data Presentation: On-Target and Off-Target Inhibitory Profile of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, diacylglycerol lipase (DAGL), and various identified off-targets. The data is presented as IC50 values, the half-maximal inhibitory concentration, which provides a measure of the inhibitor's potency.

| Target Enzyme | Species/Tissue | IC50 Value | Reference(s) |

| On-Target Activity | |||

| Diacylglycerol Lipase (DAGL) | Canine Platelets | 4 µM | [1] |

| Rat Cardiac Myocytes | 1.1 µM | [2][3] | |

| Off-Target Activities | |||

| Cholinesterase | Cell-free assay | 4 µM | [4] |

| Phospholipase C (PLC) | Weak Inhibition | Not specified | [2][3] |

| Phospholipase A2 (PLA2) | Weak Inhibition | Not specified | [2][3] |

| Cyclooxygenase (COX) | Inhibition noted | Not specified | [4] |

| Fatty Acid Amide Hydrolase (FAAH) | >60% inhibition at 50 µM | [1] | |

| Hormone-Sensitive Lipase (HSL) | >60% inhibition at 50 µM | [1] | |

| KIAA1363 (Serine Hydrolase) | >60% inhibition at 50 µM | [1] | |

| BAT5 (Serine Hydrolase) | >60% inhibition at 50 µM | [1] |

Experimental Protocols

Diacylglycerol Lipase (DAGL) Activity Assay (General Protocol)

This assay measures the enzymatic activity of DAGL by quantifying the release of a detectable product from a DAG substrate.

Materials:

-

Enzyme source (e.g., cell lysates, tissue homogenates, or purified DAGL)

-

DAGL substrate (e.g., radiolabeled or fluorogenic diacylglycerol)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.0-7.5, containing appropriate co-factors)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Quenching solution (to stop the reaction)

-

Detection system (e.g., scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorogenic substrates)

Procedure:

-

Enzyme Preparation: Prepare the enzyme source at a suitable concentration in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DAGL substrate.

-

Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Quantification: Separate the product from the unreacted substrate (e.g., by chromatography) and quantify the amount of product formed using the appropriate detection system.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Activity Assay (Ellman's Method - General Protocol)

This colorimetric assay is commonly used to measure cholinesterase activity.

Materials:

-

Enzyme source (e.g., brain homogenate, purified acetylcholinesterase)

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of ATC, DTNB, and the enzyme in phosphate buffer.

-

Inhibitor Incubation: In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of this compound or vehicle control. Pre-incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the ATC substrate to all wells.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Phospholipase C (PLC) Activity Assay (General Protocol)

This assay typically measures the hydrolysis of a phospholipid substrate by PLC.

Materials:

-

Enzyme source (e.g., cell lysates)

-

Phospholipid substrate (e.g., radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP2) or a fluorogenic PLC substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.0, containing Ca2+ ions)

-

This compound stock solution

-

Lipid extraction reagents (e.g., chloroform/methanol)

-

Detection system

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the enzyme source with this compound or vehicle.

-

Reaction Initiation: Add the phospholipid substrate to start the reaction.

-

Incubation: Incubate at a controlled temperature for a set time.

-

Reaction Termination and Product Separation: Stop the reaction and separate the water-soluble product (e.g., inositol phosphates) from the lipid substrate.

-

Quantification: Measure the amount of product formed.

-

Data Analysis: Calculate the inhibitory effect of this compound.

Cyclooxygenase (COX) Activity Assay (General Protocol)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Enzyme source (e.g., purified COX-1 or COX-2, microsomes)

-

Arachidonic acid as the substrate

-

Cofactors (e.g., heme, glutathione)

-

Colorimetric or fluorometric probe

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

This compound stock solution

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the COX enzyme with this compound or vehicle in the presence of cofactors.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Measurement: Monitor the change in absorbance or fluorescence of the probe over time.

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the off-target activities of this compound and a general experimental workflow for assessing inhibitor activity.

Signaling Pathway: Inhibition of Acetylcholine Metabolism

Caption: this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels.

Signaling Pathway: Disruption of Arachidonic Acid Cascade

Caption: this compound inhibits multiple enzymes in the arachidonic acid cascade.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A general workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a valuable tool for studying diacylglycerol lipase and its role in endocannabinoid signaling. However, researchers must be cognizant of its off-target effects to avoid misinterpretation of experimental results. The inhibition of cholinesterase, phospholipases, cyclooxygenase, and other serine hydrolases can lead to complex and potentially confounding biological effects. By carefully considering the concentration of this compound used and employing appropriate control experiments, scientists can mitigate the impact of these off-target activities. This guide serves as a resource for researchers, providing the necessary data and conceptual framework to use this compound responsibly and effectively in their studies. Future work should focus on the development of more specific DAGL inhibitors to further refine our understanding of the endocannabinoid system.

References

The Impact of RHC 80267 on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound RHC 80267 and its influence on the synthesis of prostaglandins. This compound is primarily recognized as an inhibitor of diacylglycerol (DAG) lipase, an enzyme that plays a role in the liberation of arachidonic acid, the primary precursor for prostaglandin biosynthesis. However, a comprehensive review of the available literature reveals a more complex pharmacological profile, characterized by a notable lack of specificity that is critical for researchers to consider in their experimental designs.

Core Mechanism of Action and Specificity

This compound is a selective inhibitor of diacylglycerol lipase, with a reported IC50 of 4 µM for the canine platelet enzyme.[1] In principle, by inhibiting DAG lipase, this compound should block the hydrolysis of diacylglycerol, thereby reducing the intracellular pool of arachidonic acid available for conversion into prostaglandins by cyclooxygenase (COX) enzymes.

However, studies have demonstrated that at concentrations required to inhibit DAG lipase in intact cells, this compound also exerts inhibitory effects on several other key enzymes within the arachidonic acid cascade and beyond.[2][3] This includes the direct inhibition of cyclooxygenase, phospholipase C (PLC), and phospholipase A2 (PLA2).[2][3] This lack of specificity complicates the interpretation of experimental results and makes it challenging to attribute observed effects solely to the inhibition of DAG lipase.

Quantitative Analysis of this compound Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound from various studies. It is important to note the different experimental systems and concentrations used, which contribute to the variability in the observed effects.

| Target Enzyme/Process | Organism/Cell Type | This compound Concentration | Observed Effect | Citation |

| Diacylglycerol Lipase | Canine Platelets | IC50 = 4 µM | - | [1][4] |

| Diacylglycerol Lipase | Rat Cardiac Myocytes | IC50 = 1.1 µM | - | |

| Arachidonyl-monoacylglycerol formation | Human Platelets | 250 µM | 70% inhibition | [2] |

| Arachidonic Acid Release | Human Platelets | 250 µM | 60% inhibition | [2] |

| Cyclooxygenase (COX) Activity | Human Platelets | 250 µM | Inhibition observed | [2][3] |

| Phospholipase C (PLC) Activity | Human Platelets | 250 µM | Inhibition observed | [2][3] |

| Phosphatidylcholine (PC) Hydrolysis (presumed PLA2) | Human Platelets | 250 µM | Inhibition observed | [2] |

| Phospholipase A2 (PLA2) Activity | Pancreatic Mouse Islets | < 35 µM | No significant alteration | [5] |

| Phospholipase A2 (PLA2) Activity | Pancreatic Mouse Islets | > 35 µM | ~25% inhibition | [5] |

| Cholinesterase Activity | Brain Homogenate | IC50 = 4 µM | - | [6] |

| Glucose-induced Insulin Secretion | Pancreatic Mouse Islets | Not specified | 50-60% reduction | [5] |

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions of this compound, the following diagrams have been generated.

Experimental Protocols

While specific protocols vary between studies, a general methodology for investigating the effect of this compound on prostaglandin synthesis can be outlined as follows:

1. Cell Preparation and Culture:

-

Human Platelets: Washed human platelets are prepared from fresh blood collected from healthy donors. Platelets are isolated by differential centrifugation and resuspended in a suitable buffer.

-

Pancreatic Islets: Islets of Langerhans are isolated from the pancreas of mice or rats by collagenase digestion followed by purification. Isolated islets are then cultured for a period to allow recovery before experimentation.

2. Inhibition with this compound:

-

Cells are pre-incubated with various concentrations of this compound (or a vehicle control, typically DMSO) for a specified period. The concentration range is chosen to span the expected IC50 values for the target enzymes.

3. Stimulation of Prostaglandin Synthesis:

-

Following pre-incubation, prostaglandin synthesis is stimulated using an appropriate agonist. For example, collagen is a common stimulant for platelets, while glucose and carbachol are used for pancreatic islets.

4. Measurement of Prostaglandin Levels:

-

The reaction is terminated, and the supernatant or cell lysate is collected.

-

The levels of specific prostaglandins (e.g., PGE2, PGF2α) or their metabolites are quantified using sensitive analytical techniques such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Analysis of Enzyme Activity:

-

To assess the direct effect of this compound on specific enzymes, in vitro enzyme activity assays are performed using purified or recombinant enzymes and their respective substrates.

Conclusion and Recommendations

This compound is a potent inhibitor of diacylglycerol lipase. However, its utility as a specific pharmacological tool to probe the role of the DAG lipase pathway in prostaglandin synthesis is limited by its off-target effects on other key enzymes in the arachidonic acid cascade, particularly at concentrations required for cellular efficacy. Researchers utilizing this compound should exercise caution in interpreting their data and are strongly encouraged to include appropriate controls to account for these non-specific effects. The use of complementary approaches, such as genetic knockdown or knockout of DAG lipase, is recommended to validate findings obtained with this compound. This comprehensive understanding of this compound's pharmacological profile is essential for the design of robust experiments and the accurate interpretation of results in the field of eicosanoid research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The inhibition of arachidonic acid metabolism in human platelets by this compound, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. interpriseusa.com [interpriseusa.com]

- 5. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Diacylglycerol Lipase in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol lipase (DAGL) is a critical enzyme in the central nervous system, primarily responsible for the biosynthesis of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2][3][4] Through the production of 2-AG, DAGL plays a pivotal role in a wide array of neuronal processes, including retrograde synaptic signaling, synaptic plasticity, neuroinflammation, and the development and guidance of axons.[1][3] This technical guide provides an in-depth exploration of the function of DAGL in neuronal signaling, with a focus on its enzymatic activity, the signaling pathways it modulates, and its implications for health and disease. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this crucial enzyme.

Introduction to Diacylglycerol Lipase

Diacylglycerol lipases are serine hydrolases that catalyze the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid.[2][5] There are two primary isoforms of DAGL: DAGLα and DAGLβ.[2][6] While both isoforms catalyze the same reaction, they exhibit distinct tissue distribution, subcellular localization, and physiological roles.

-

DAGLα: This is the predominant isoform in the central nervous system and is primarily localized to the postsynaptic terminals of neurons.[6][7][8] It is considered the main enzyme responsible for the on-demand synthesis of 2-AG that mediates retrograde synaptic signaling.[2][8]

-

DAGLβ: While also present in the brain, DAGLβ is more prominently expressed in microglia and other immune cells.[7][9][10] It plays a significant role in neuroinflammation and pain signaling.[2][7][10]

The synthesis of 2-AG by DAGL is a key step in the endocannabinoid system. This system, which also includes cannabinoid receptors (CB1 and CB2) and enzymes for endocannabinoid degradation, is a crucial modulator of neuronal communication.

The 2-AG Signaling Pathway

The canonical pathway for 2-AG synthesis begins with the activation of Gq/11-coupled receptors, such as metabotropic glutamate receptors, which leads to the activation of phospholipase Cβ (PLCβ).[5][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[5][6] DAGL subsequently hydrolyzes DAG to produce 2-AG.[1][3]

Once synthesized in the postsynaptic neuron, 2-AG acts as a retrograde messenger, traveling across the synaptic cleft to activate presynaptic CB1 receptors.[1][3] This activation typically leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[8] The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL) in the presynaptic terminal.[1][6]

Caption: The canonical 2-arachidonoylglycerol (2-AG) signaling pathway.

Quantitative Data on Diacylglycerol Lipase

The following tables summarize key quantitative data related to DAGL activity and its role in neuronal signaling.

Table 1: Effects of DAGL Knockout on 2-AG Levels

| Brain Region | DAGLα Knockout (% reduction in 2-AG) | DAGLβ Knockout (% reduction in 2-AG) | Reference |

| Whole Brain | ~80% | ~50% | [11][12] |

| Spinal Cord | ~80% | Not reported | [11] |

| Liver | ~50% | >90% | [12] |

Table 2: Effects of DAGL Inhibition on Brain Lipid Levels

| Inhibitor | Dose | Effect on 2-AG | Effect on Arachidonic Acid | Reference |

| DO34 | 30 mg/kg (i.p.) | ~83% decrease | ~58% decrease | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAGL function.

Diacylglycerol Lipase Activity Assay

This protocol describes a common method for measuring DAGL activity in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., hippocampus, cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

Quenching solution (e.g., chloroform/methanol, 2:1 v/v)

-

Internal standard (e.g., 2-AG-d8)

-

LC-MS/MS system

Procedure:

-

Dissect and homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Initiate the enzymatic reaction by adding a known amount of protein from the S1 fraction to the reaction buffer containing the SAG substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Add the internal standard for quantification.

-

Extract the lipids by vortexing and centrifugation.

-

Collect the organic phase, evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of 2-AG produced by comparing the peak area to that of the internal standard.

Immunocytochemistry for DAGL Localization

This protocol outlines the steps for visualizing the subcellular localization of DAGL in cultured neurons or brain slices.

Materials:

-

Cultured neurons or brain tissue sections

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against DAGLα or DAGLβ

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with the fixative for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips or sections onto microscope slides using mounting medium.

-

Visualize the fluorescence signal using a fluorescence microscope.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of DAGL's function and a typical experimental workflow for its investigation.

Caption: Logical flow of DAGL function and its downstream effects.

Caption: A typical experimental workflow for investigating DAGL function.

Implications for Drug Development

The central role of DAGL in modulating neuronal signaling makes it an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders. Inhibition of DAGL can reduce the levels of 2-AG and its downstream signaling, which could be beneficial in conditions characterized by excessive endocannabinoid signaling.[13][14] For example, DAGL inhibitors have shown promise in preclinical models of neuroinflammation and pain.[7][13][15] Conversely, enhancing DAGL activity or its downstream signaling could be a strategy for conditions associated with deficient endocannabinoid signaling. The development of isoform-selective inhibitors for DAGLα and DAGLβ will be crucial for targeting specific pathological processes while minimizing off-target effects.[16]

Conclusion

Diacylglycerol lipase is a key enzyme that stands at the crossroads of lipid signaling and neuronal communication. Its synthesis of 2-AG initiates a cascade of events that profoundly influence synaptic function, brain development, and neuroinflammation. A thorough understanding of DAGL's function, regulation, and downstream effects is essential for advancing our knowledge of brain function and for developing novel therapeutics for a range of debilitating neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of diacylglycerol lipase in the nervous system.

References

- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DAGL | GH Medical [ghmedical.com]

- 8. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. pnas.org [pnas.org]

- 14. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of selective diacylglycerol lipase β inhibitors - Leiden University [universiteitleiden.nl]

RHC 80267: A Technical Guide to a Diacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a chemical probe widely utilized in biomedical research as an inhibitor of diacylglycerol (DAG) lipase. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects on various signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative data are presented to support its application in research and drug development.

Chemical Properties and Identification

This compound, also known as U-57908, is a synthetic molecule that acts as a potent inhibitor of diacylglycerol lipase.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83654-05-1 | [2] |

| Molecular Formula | C₂₀H₃₄N₄O₄ | |

| Molecular Weight | 394.51 g/mol | |

| IUPAC Name | (cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |

| Synonyms | 1,6-bis(Cyclohexyloximinocarbonylamino)hexane, U-57908 | [3] |

| Appearance | White solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (to 50 mM) and ethanol (to 50 mM). |

Mechanism of Action and Biological Activity

This compound is primarily characterized as a selective inhibitor of diacylglycerol (DAG) lipase.[1] DAG lipase is a crucial enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting DAG lipase, this compound effectively reduces the cellular levels of 2-AG.

Beyond its primary target, this compound has been shown to exhibit inhibitory activity against other enzymes, most notably cholinesterase.[1][5][6] This off-target activity is significant and should be considered when interpreting experimental results. This compound has also been reported to weakly inhibit phospholipase C and A2.

The inhibitory activities of this compound are summarized in the table below.

| Target | Organism/Tissue | IC₅₀ | Reference |

| Diacylglycerol Lipase | Canine Platelets | 4 µM | [1][2] |

| Diacylglycerol Lipase | Rat Cardiac Myocytes | 1.1 µM | |

| Cholinesterase | Brain Homogenate | 4 µM | [5][6] |

Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid system due to its inhibition of 2-AG synthesis. This has downstream effects on cannabinoid receptor (CB1 and CB2) activation. Furthermore, the accumulation of DAG, the substrate for DAG lipase, can lead to the activation of protein kinase C (PKC), a key signaling molecule involved in numerous cellular processes.[7] Its inhibition of cholinesterase also directly impacts cholinergic signaling by increasing the synaptic levels of acetylcholine.

Experimental Protocols

Diacylglycerol Lipase Activity Assay (Radio-TLC Method)

This protocol is adapted from the method described by Sutherland and Amin (1982).

Materials:

-

[¹⁴C]-labeled diacylglycerol substrate

-

Enzyme preparation (e.g., platelet microsomes)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Quenching solution (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the enzyme solution in the assay buffer.

-

Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the [¹⁴C]-labeled diacylglycerol substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the lipids into the organic phase.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (monoacylglycerol and free fatty acid).

-

Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing scintillation counting.

-

Calculate the percentage of substrate hydrolyzed and determine the inhibitory effect of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the method described by Ghisdal et al. (2005).[6]

Materials:

-

Acetylthiocholine (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Enzyme source (e.g., brain homogenate)

-

This compound

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare solutions of acetylthiocholine and DTNB in the phosphate buffer.

-

In a 96-well plate, add the enzyme preparation.

-

Add various concentrations of this compound or vehicle control to the wells containing the enzyme.

-

Pre-incubate for a short period at room temperature.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at room temperature.[8]

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition of cholinesterase activity by this compound.

Applications in Research

This compound has been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. For instance, it has been used to demonstrate the involvement of 2-AG in synaptic plasticity, neuroinflammation, and pain perception.[4] Studies have also utilized this compound to investigate the impact of DAG lipase inhibition on oligodendrocyte differentiation and insulin secretion.[9] Furthermore, its effects on acetylcholine-evoked smooth muscle relaxation have been explored, highlighting its dual action on both the endocannabinoid and cholinergic systems.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the diacylglycerol lipase-mediated signaling pathways. Its well-characterized inhibitory profile against DAG lipase, coupled with its known off-target effects on cholinesterase, provides a complex yet informative probe for cellular signaling research. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the intricate roles of the endocannabinoid and cholinergic systems in health and disease. Researchers should, however, always consider its dual inhibitory nature when designing experiments and interpreting results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Diacylglycerol Lipase (DAGL) in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid system, is emerging as a critical player in a wide array of physiological and pathological processes. This guide provides an in-depth exploration of DAGL's function in various disease models, offering a comprehensive resource for researchers and drug development professionals. By synthesizing current knowledge on its signaling pathways, experimental validation, and therapeutic potential, this document aims to accelerate research and development efforts targeting this important enzyme.

Core Function and Isoforms: DAGLα and DAGLβ

Diacylglycerol lipase is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand in the body.[1][2] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system that regulates a vast range of bodily functions.[3][4] The production of 2-AG is critical for retrograde synaptic signaling, a process where 2-AG is released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby inhibiting neurotransmitter release.[1][5]

Mammals express two main isoforms of DAGL, DAGLα and DAGLβ, which exhibit distinct tissue distribution and functional roles.[6]

-

DAGLα: Predominantly expressed in the central nervous system (CNS), particularly in postsynaptic neurons.[6][7][8] It is the primary enzyme responsible for synthesizing the 2-AG pool involved in synaptic plasticity and neuroinflammation.[6][9] Genetic deletion of DAGLα in mice leads to an approximate 80% reduction in brain 2-AG levels.[10]

-

DAGLβ: Primarily found in peripheral tissues and immune cells, including macrophages and microglia.[6][7][11] It plays a significant role in regulating 2-AG and downstream inflammatory mediators like prostaglandins in the context of neuroinflammation and pain.[4][6]

DAGL Signaling Pathways

The canonical pathway involving DAGL is the synthesis of 2-AG from diacylglycerol (DAG). This process is a crucial step in endocannabinoid signaling.

Caption: Canonical signaling pathway of DAGL leading to 2-AG synthesis and activation of cannabinoid receptors.

Beyond the canonical pathway, 2-AG can be further metabolized by enzymes like monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins, respectively.[1][9][12] This highlights the dual role of DAGL in both anti-inflammatory endocannabinoid signaling and pro-inflammatory prostaglandin production, depending on the downstream metabolic pathways.

Role of DAGL in Disease Models

Dysregulation of DAGL activity and 2-AG signaling has been implicated in a variety of diseases, making it a compelling therapeutic target.

Neurological and Psychiatric Disorders

The prominent expression of DAGLα in the CNS underscores its importance in brain function. Studies using DAGLα knockout mice have revealed its role in:

-

Anxiety and Depression: Genetic deletion of DAGLα in mice results in anxiety-like behaviors.[2] Conversely, pharmacological elevation of 2-AG has been shown to reduce anxiety-like behaviors in animal models.[2]

-

Learning and Memory: DAGLα is essential for hippocampal-dependent learning and memory processes.[5] DAGLα knockout mice show impaired spatial learning and memory in the Morris Water Maze.[5]

-

Neurodegenerative Diseases: The role of DAGL in neurodegeneration is complex. While 2-AG signaling is generally neuroprotective, its downstream metabolite, arachidonic acid, can contribute to neuroinflammation.[1] Inhibition of DAGLα has shown neuroprotective effects in rat models of Huntington's disease.[4]

-

Epilepsy: 2-AG signaling is known to suppress seizures.[13] DAGLα knockout mice exhibit an increased mortality rate and spontaneous seizures in a kainate model of status epilepticus.[11]

Metabolic Disorders

The endocannabinoid system is a key regulator of energy balance and metabolism.

-

Obesity: DAGLα knockout mice are lean and exhibit reduced body weight, body fat, and food intake.[14][15][16] These phenotypes are similar to those observed in cannabinoid receptor 1 (CB1) knockout mice, suggesting that DAGLα-produced 2-AG is a major endogenous ligand for CB1 receptors that regulate appetite.[14][15] Pharmacological inhibition of DAGLα has also been shown to decrease food intake and body weight in mice.[16]

Table 1: Phenotypes of DAGLα Knockout Mice in Metabolic Studies

| Phenotype | Observation in DAGLα KO Mice | Reference |

| Body Weight | Significantly decreased | [14][15] |

| Body Fat Percentage | Significantly decreased | [14][15] |

| Food Intake | Significantly decreased (hypophagia) | [14][15] |

| Fasting Insulin | Low | [17] |

| Triglycerides | Low | [17] |

| Total Cholesterol | Low | [17] |

Cancer

Emerging evidence points to the involvement of DAGL and its product 2-AG in cancer progression.

-

Hepatocellular Carcinoma (HCC): The DAGLA/2-AG axis is upregulated in HCC samples and correlates with tumor stage and poor prognosis.[18] In vitro and in vivo experiments have demonstrated that this axis promotes HCC progression by regulating cell proliferation, invasion, and metastasis.[18]

-

Intrahepatic Cholangiocarcinoma (ICC): DAGLβ has been shown to promote tumorigenesis and metastasis of ICC.[19]

-

General Role of DAG Signaling: Diacylglycerol (DAG) signaling, in general, is widely associated with tumor initiation, progression, and metastasis through its effects on cell proliferation, survival, and motility.[20][21]

Pain and Inflammation

Both DAGLα and DAGLβ are implicated in pain and inflammation, albeit through different mechanisms.

-